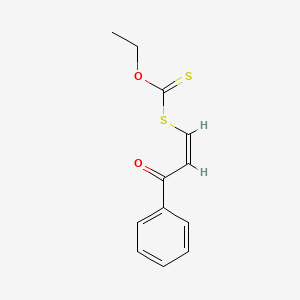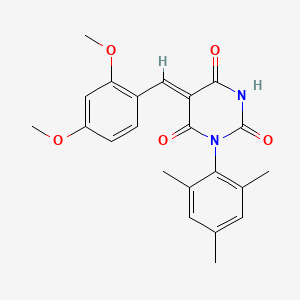
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline, also known as BQSMTQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BQSMTQ is a tetrahydroquinoline derivative with a benzoxadiazole sulfonamide moiety attached to its nitrogen atom. This compound has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in cells. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases (HDACs). 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline also modulates the expression of specific genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline exerts various biochemical and physiological effects on cells. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II and HDACs. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound exhibits anti-viral activity by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several advantages as a research tool. This compound exhibits potent biological activities and can be used to study specific molecular pathways involved in cancer, inflammation, and viral infections. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline. One of the potential applications of this compound is its use as a therapeutic agent for cancer and inflammatory diseases. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline may also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-viral activity of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline and to explore its potential applications in the treatment of viral infections.
Conclusion:
In conclusion, 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with significant potential for scientific research. This compound exhibits potent biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be synthesized relatively easily and can be used to study specific molecular pathways involved in various diseases. However, further studies are needed to fully understand the molecular mechanisms underlying the biological activities of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline and to explore its potential applications in the treatment of human diseases.
Aplicaciones Científicas De Investigación
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. One of the notable applications of this compound is its anti-cancer activity. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
In addition to its anti-cancer activity, 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline also possesses anti-inflammatory and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline also exhibits potent anti-viral activity against several viruses, including influenza A virus and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-7-8-14-12(10-11)4-3-9-19(14)23(20,21)15-6-2-5-13-16(15)18-22-17-13/h2,5-8,10H,3-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHZSFBQAHTAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4699966.png)
![2-cyclohexyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4699969.png)
![3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4699973.png)
![1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4699998.png)
![2-(1-cyclopentyl-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4700005.png)


![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![3-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B4700033.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4700041.png)
![6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide](/img/structure/B4700052.png)
![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)